3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide
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Overview
Description
3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide typically involves the reaction of benzoyl isothiocyanate with 2-amino-6-chloro-4-nitrophenol. The reaction is carried out in an appropriate solvent, such as acetone, under controlled conditions to ensure the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its anticancer properties are being explored for developing new therapeutic agents.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: Another thiourea derivative with similar properties and applications.
N-Propylcarbamothioyl benzamide: Known for its use in catalysis and material science.
Uniqueness
3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide stands out due to its specific chemical structure, which imparts unique biological activities and reactivity
Properties
IUPAC Name |
3-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-5-3-4-9(8-10)13(19)17-14(20)16-11-6-1-2-7-12(11)18/h1-8,18H,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFGRGZVSFOFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984374 |
Source
|
Record name | 3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6590-55-2 |
Source
|
Record name | 3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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